molecular formula C9H5BrClNO2 B6210861 6-bromo-4-chloro-1H-indole-2-carboxylic acid CAS No. 1595868-47-5

6-bromo-4-chloro-1H-indole-2-carboxylic acid

Cat. No.: B6210861
CAS No.: 1595868-47-5
M. Wt: 274.50 g/mol
InChI Key: LQSMQYHABBEMRJ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical and Biological Research

Indole derivatives are a cornerstone of modern chemical and biological research, largely due to their prevalence in nature and their diverse biological activities. The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key structural motif in a vast array of natural products and synthetic molecules. evitachem.com This versatile scaffold is found in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, highlighting its fundamental role in biological processes. evitachem.com

In the realm of drug discovery, indole derivatives have been extensively investigated and developed into therapeutic agents for a wide range of diseases. Their structural versatility allows for the fine-tuning of their pharmacological profiles, leading to the development of drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral properties. chemicalbook.comnih.gov The ability of the indole nucleus to mimic peptide structures and bind to various enzymes and receptors makes it an attractive starting point for the design of novel therapeutics. nih.gov

The Indole-2-Carboxylic Acid Scaffold: Intrinsic Structural Features and Functional Implications

The indole-2-carboxylic acid scaffold represents a particularly important subclass of indole derivatives. The presence of a carboxylic acid group at the 2-position of the indole ring introduces a key functional handle that significantly influences the molecule's properties and reactivity. The crystal structure of indole-2-carboxylic acid reveals that the molecules can form planar ribbons through intermolecular hydrogen bonds involving both the carboxylic acid group and the indole N-H group. acs.org

This scaffold serves as a crucial building block in the synthesis of more complex molecules. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters and amides, allowing for the creation of diverse chemical libraries for drug screening. nist.gov Furthermore, the indole-2-carboxylic acid framework has been identified as a key pharmacophore in the development of agents targeting specific biological pathways, including HIV-1 integrase inhibitors. chemicalbook.com

Halogenation of Indole Systems: Perturbations to Electronic Structure, Reactivity, and Biological Interactions

The introduction of halogen atoms onto the indole ring system is a powerful strategy for modulating the physicochemical and biological properties of the parent molecule. Halogenation can significantly alter the electronic distribution within the indole nucleus, thereby influencing its reactivity towards electrophilic and nucleophilic reagents. The position and nature of the halogen substituent can direct further chemical transformations and are crucial for achieving regioselectivity in synthetic routes. atlantis-press.com

From a biological perspective, halogen atoms can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. They can also participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. The presence of halogens has been shown to be advantageous in the design of potent therapeutic agents. For instance, the incorporation of a bromo group at the 6-position of an indole-2-carboxamide has been shown to significantly increase its antimycobacterial activity. acs.org

Research Scope and Objectives for 6-Bromo-4-chloro-1H-indole-2-carboxylic Acid within the Broader Field of Heterocyclic Chemistry

The compound this compound is a dihalogenated derivative of the indole-2-carboxylic acid scaffold. Research into this specific molecule is driven by the goal of understanding how the combined electronic effects of a bromine atom at the 6-position and a chlorine atom at the 4-position influence its chemical reactivity and potential as a synthetic intermediate.

The primary objectives for studying this compound include the development of efficient synthetic routes, characterization of its spectroscopic and physicochemical properties, and exploration of its utility as a building block for more complex, potentially bioactive molecules. Given the known biological activities of related halogenated indoles, this compound is a compound of interest for medicinal chemistry programs aimed at discovering new therapeutic agents. evitachem.com

Chemical Profile of this compound

While specific experimental data for this compound is not widely available in the public domain, its chemical properties can be inferred from closely related compounds and general chemical principles.

Table 1: General Properties of this compound and a Related Compound

PropertyThis compound (Predicted)6-Bromo-4-chloro-1-methylindole-2-carboxylic Acid (Computed) nih.gov
Molecular Formula C₉H₅BrClNO₂C₁₀H₇BrClNO₂
Molecular Weight 274.50 g/mol 288.52 g/mol
IUPAC Name This compound6-bromo-4-chloro-1-methylindole-2-carboxylic acid
Hydrogen Bond Donor Count 21
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 11

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be approached through a multi-step process, likely starting from a suitably substituted aniline (B41778) or nitroarene. A common strategy for constructing the indole ring is the Bartoli indole synthesis. evitachem.com The synthesis would likely proceed via the formation of the corresponding methyl ester, methyl 6-bromo-4-chloro-1H-indole-2-carboxylate, followed by hydrolysis to yield the carboxylic acid.

The synthetic route to the methyl ester typically involves the sequential halogenation of an indole precursor. For instance, bromination at the C6 position can be achieved using N-bromosuccinimide (NBS). evitachem.com Following the construction of the dihalogenated indole nucleus, the introduction of the carboxylate group at the C2 position can be accomplished through various methods, followed by esterification. The final step to obtain this compound would be the hydrolysis of the ester group, which can be carried out under acidic or basic conditions. evitachem.com

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring and the N-H and carboxylic acid protons. The protons on the benzene portion of the indole ring will appear as a complex splitting pattern due to the presence of the bromo and chloro substituents. The C3-H proton will likely appear as a singlet, and the N-H and COOH protons will be observed as broad singlets.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The signals for the carbons bearing the bromine and chlorine atoms will be influenced by the halogen's electronegativity and will appear in the aromatic region along with the other indole ring carbons. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield shift.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom, with distinct M, M+2, and M+4 peaks.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching of the indole and carboxylic acid groups, respectively. A strong absorption band for the C=O stretching of the carbonyl group will also be prominent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1595868-47-5

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.50 g/mol

IUPAC Name

6-bromo-4-chloro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H5BrClNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14)

InChI Key

LQSMQYHABBEMRJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2)C(=O)O)Cl)Br

Purity

95

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 6 Bromo 4 Chloro 1h Indole 2 Carboxylic Acid

Reactivity at the Indole (B1671886) Nitrogen: N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring in 6-bromo-4-chloro-1H-indole-2-carboxylic acid is a key site for functionalization. The proton attached to the indole nitrogen is acidic and can be readily removed by a suitable base, generating an indolyl anion that serves as a potent nucleophile. This reactivity allows for straightforward N-alkylation and N-acylation reactions.

N-Alkylation is typically achieved under basic conditions. Classical methods employ a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to deprotonate the indole nitrogen. rsc.org The resulting anion can then be treated with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), to introduce an alkyl group at the N-1 position. The existence of related N-alkylated compounds, like 6-Bromo-4-chloro-1-methylindole-2-carboxylic acid, confirms the viability of this synthetic route. nih.gov

N-Acylation follows a similar principle, where the nucleophilic indolyl anion reacts with an acylating agent, such as an acid chloride or anhydride. These reactions are often performed in the presence of a base to facilitate the formation of the N-acyl bond. Friedel-Crafts acylation conditions can also lead to acylation, though careful control is needed to ensure selectivity between N-acylation and C-acylation on the electron-rich indole ring. researchgate.net

Reaction TypeReagentsProduct Type
N-Alkylation1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X)1-Alkyl-6-bromo-4-chloro-1H-indole-2-carboxylic acid
N-Acylation1. Sodium Hydride (NaH) 2. Acyl Chloride (RCOCl)1-Acyl-6-bromo-4-chloro-1H-indole-2-carboxylic acid
Table 1: General Conditions for N-Alkylation and N-Acylation.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is another primary site for chemical modification, enabling the synthesis of a wide array of derivatives through esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions for Diverse Conjugates

Esterification of this compound can be readily accomplished using standard methods. For instance, the formation of its methyl ester, methyl 6-bromo-4-chloro-1H-indole-2-carboxylate, can be achieved by reacting the carboxylic acid with a thionyl chloride-methanol reagent stream. evitachem.com This transformation is significant as it protects the carboxylic acid group or modifies the compound's solubility and electronic properties. Continuous flow technology offers a scalable and efficient alternative to batch processing for this esterification, significantly reducing reaction times and suppressing side reactions like decarboxylation. evitachem.com

Amidation , the formation of an amide bond, provides a pathway to a vast range of conjugates. Modern, environmentally friendly methods utilizing boric acid as a catalyst allow for the direct condensation of carboxylic acids and amines. orgsyn.org This approach avoids the need for harsh activating agents and is noted for its broad applicability, making it a suitable method for converting this compound into various amides by reacting it with primary or secondary amines. orgsyn.org

ReactionTypical ReagentsProduct
EsterificationMethanol (CH₃OH), Thionyl Chloride (SOCl₂)Methyl 6-bromo-4-chloro-1H-indole-2-carboxylate
AmidationAmine (R₁R₂NH), Boric Acid (B(OH)₃)6-bromo-4-chloro-N,N-R₁,R₂-1H-indole-2-carboxamide
Table 2: Representative Esterification and Amidation Reactions.

Reduction of the Carboxylic Acid to Alcohol or Aldehyde functionalities

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. The reduction to the corresponding primary alcohol, (6-bromo-4-chloro-1H-indol-2-yl)methanol, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Conversion to the aldehyde, 6-bromo-4-chloro-1H-indole-2-carbaldehyde, is more complex and typically requires a two-step process to avoid over-reduction. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride (using SOCl₂ or oxalyl chloride) or a Weinreb amide. This intermediate can then be selectively reduced to the aldehyde using specific reducing agents like diisobutylaluminium hydride (DIBAL-H) or through a Rosenmund reduction of the acid chloride.

Mechanistic Insights into Decarboxylation Reactions of Indole-2-Carboxylic Acids

Decarboxylation, the removal of the carboxylic acid group, is a characteristic reaction of indole-2-carboxylic acids. This can occur through simple heating of the compound above its melting point. researchgate.net However, the reaction is more controlled and synthetically useful when catalyzed.

Under acidic conditions, the mechanism of decarboxylation has been studied in detail. It involves the initial addition of water to the carboxyl group, forming a hydrated intermediate. In concentrated acid, this species undergoes a rate-determining carbon-carbon bond cleavage, releasing protonated carbonic acid (PCA) and forming the 6-bromo-4-chloro-1H-indole. nih.gov This process is catalytic in both acid and water. nih.gov

Furthermore, decarboxylation can be coupled with other transformations. A notable example is the copper-catalyzed decarboxylative N-arylation, where the indole-2-carboxylic acid reacts with an aryl halide in the presence of a copper catalyst. The proposed mechanism involves the formation of a copper carboxylate, followed by decarboxylation and subsequent coupling steps to yield an N-aryl indole. organic-chemistry.org This method provides an efficient route to N-aryl indoles, which are significant in medicinal chemistry. organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Halogenated Indole Core

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). For indoles, this reaction occurs with high regioselectivity at the C-3 position, which is the most nucleophilic site. nih.gov The presence of the electron-withdrawing chloro and bromo substituents at the C-4 and C-6 positions, respectively, deactivates the benzene (B151609) portion of the indole core towards EAS. However, the reactivity of the pyrrole (B145914) ring remains dominant, directing incoming electrophiles to the C-3 position.

EAS ReactionElectrophile SourceExpected Major Product
NitrationHNO₃/H₂SO₄6-bromo-4-chloro-3-nitro-1H-indole-2-carboxylic acid
BrominationBr₂/CH₃COOH3,6-dibromo-4-chloro-1H-indole-2-carboxylic acid
AcylationCH₃COCl/AlCl₃3-acetyl-6-bromo-4-chloro-1H-indole-2-carboxylic acid
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution.

Nucleophilic Aromatic Substitution Reactions at the Halogenated Positions (C-4 and C-6)

Direct nucleophilic aromatic substitution (SNAr) on the halogenated C-4 and C-6 positions of the indole ring is generally challenging. The SNAr mechanism requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.org The indole ring is inherently electron-rich, which disfavors the formation of the negatively charged Meisenheimer complex intermediate required for the SNAr pathway. libretexts.orglibretexts.org

However, the halogen atoms at C-4 and C-6 serve as excellent handles for modern transition-metal-catalyzed cross-coupling reactions. These reactions, which are formal substitution processes, provide a powerful and versatile alternative for derivatization. The presence of both a bromine and a chlorine atom offers the potential for selective or sequential couplings due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in many catalytic systems.

Key cross-coupling reactions applicable here include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form C-C triple bonds.

Heck Coupling: Palladium-catalyzed reaction with alkenes.

These coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, amine, and alkyne substituents at the C-4 and C-6 positions. evitachem.com

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Bromo and Chloro Sites

The presence of two different halogen atoms on the indole ring of this compound presents opportunities for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C–I > C–Br > C–Cl > C–F. This difference in reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, it is generally anticipated that the carbon-bromine bond at the 6-position would be more reactive than the carbon-chlorine bond at the 4-position, allowing for selective cross-coupling at the C-6 position under carefully controlled conditions.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.

For this compound, a selective Suzuki-Miyaura coupling would be expected to occur at the more reactive C-6 bromine site. By carefully selecting the palladium catalyst, ligand, base, and reaction temperature, it should be possible to achieve mono-arylation or mono-vinylation at this position while leaving the C-4 chlorine atom intact for subsequent transformations.

Table 1: Anticipated Regioselective Suzuki-Miyaura Coupling

Reactant Coupling Partner Catalyst System (Example) Product (Anticipated)
This compound Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 6-aryl-4-chloro-1H-indole-2-carboxylic acid

Note: This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Specific conditions would require experimental optimization.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is of great importance for the synthesis of substituted alkynes and conjugated enynes.

In the case of this compound, the greater reactivity of the C-Br bond should again direct the Sonogashira coupling to the 6-position. This would allow for the introduction of an alkynyl substituent at this site, yielding 6-alkynyl-4-chloro-1H-indole-2-carboxylic acid derivatives. These products could serve as valuable intermediates for the synthesis of more complex heterocyclic systems through subsequent cyclization reactions.

Table 2: Predicted Regioselective Sonogashira Coupling

Reactant Coupling Partner Catalyst System (Example) Product (Predicted)

Note: This table is illustrative and based on general principles of Sonogashira reactions. Specific conditions would require experimental optimization.

Heck Reaction for Olefin Functionalization

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a versatile tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

For this compound, a regioselective Heck reaction would be expected to occur at the C-6 position. This would enable the introduction of various vinylic groups at this position, depending on the choice of the olefin coupling partner. The resulting 6-vinyl-4-chloro-1H-indole-2-carboxylic acid derivatives could be further functionalized through reactions of the newly introduced double bond.

Table 3: Hypothetical Regioselective Heck Reaction

Reactant Coupling Partner Catalyst System (Example) Product (Hypothetical)

Note: This table is illustrative and based on general principles of the Heck reaction. Specific conditions would require experimental optimization.

Buchwald-Hartwig Amination for N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, leading to the formation of a carbon-nitrogen bond. organic-chemistry.orgwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines.

Applying the Buchwald-Hartwig amination to this compound would likely result in selective amination at the C-6 position. nih.gov This would provide a route to 6-amino-4-chloro-1H-indole-2-carboxylic acid derivatives, which are of interest in medicinal chemistry. The choice of the amine coupling partner can be varied to introduce primary, secondary, or even aniline-type substituents.

Table 4: Postulated Regioselective Buchwald-Hartwig Amination

Reactant Coupling Partner Catalyst System (Example) Product (Postulated)

Note: This table is illustrative and based on general principles of the Buchwald-Hartwig amination. Specific conditions would require experimental optimization.

Advanced Structural Characterization and Spectroscopic Elucidation of 6 Bromo 4 Chloro 1h Indole 2 Carboxylic Acid

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignments and Conformational Analysis

High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the conformational preferences of 6-bromo-4-chloro-1H-indole-2-carboxylic acid. While specific experimental data for this exact compound is not widely published, a detailed analysis can be extrapolated from the known spectral data of related indole (B1671886) derivatives.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the indole ring. The chemical shifts are significantly influenced by the electron-withdrawing effects of the bromine and chlorine substituents, as well as the carboxylic acid group. The proton on the C3 position of the indole ring typically appears as a singlet, while the protons on the benzene (B151609) ring (H5 and H7) would likely appear as doublets or singlets depending on the coupling constants. The N-H proton signal is expected to be a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Conformational analysis, particularly concerning the orientation of the carboxylic acid group relative to the indole ring, can be investigated using Nuclear Overhauser Effect (NOE) experiments. NOESY or ROESY spectra can reveal through-space interactions between the carboxylic acid proton and nearby protons on the indole ring, providing insights into the preferred rotational conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-H 11.0 - 12.0 (broad s) -
C2 - ~135
C3 ~7.0 (s) ~110
C3a - ~130
C4 - ~125 (C-Cl)
C5 ~7.5 (s) ~120
C6 - ~118 (C-Br)
C7 ~7.8 (s) ~128
C7a - ~138
COOH 12.0 - 13.0 (broad s) ~165

Note: These are estimated values based on typical chemical shifts for substituted indoles and may vary depending on the solvent and experimental conditions.

Advanced Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions in the solid state.

The FTIR spectrum is expected to be dominated by characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often showing a broad profile due to hydrogen bonding. The N-H stretching vibration of the indole ring is anticipated to appear as a sharp to medium band around 3300-3400 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid is a strong and sharp absorption, typically observed in the range of 1680-1710 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region, while C-Cl and C-Br stretching vibrations will appear at lower frequencies, typically below 800 cm⁻¹.

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the indole ring would give rise to prominent Raman bands.

The positions and shapes of the N-H and O-H stretching bands can provide significant insights into the intermolecular hydrogen bonding network within the crystal lattice. Shifts to lower frequencies and broadening of these bands are indicative of strong hydrogen bonding interactions, which are expected for the carboxylic acid dimers and between the indole N-H and the carbonyl oxygen of a neighboring molecule.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic acid) 2500-3300 (broad) Weak
N-H stretch (Indole) 3300-3400 Moderate
C=O stretch (Carboxylic acid) 1680-1710 Moderate
Aromatic C=C stretch 1450-1600 Strong
C-N stretch 1200-1350 Moderate
C-Cl stretch 600-800 Strong
C-Br stretch 500-600 Strong

Note: These are approximate frequency ranges and can be influenced by the physical state and intermolecular interactions.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragment Ion Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of this compound and for studying its fragmentation pathways.

Using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is expected to be readily ionized. In negative ion mode ESI, the deprotonated molecule [M-H]⁻ would be the prominent ion. The high-resolution measurement of the mass-to-charge ratio (m/z) of this ion allows for the unambiguous confirmation of the elemental composition, C₉H₅BrClNO₂. The characteristic isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) would serve as a definitive signature for the presence of these halogens.

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would provide detailed structural information through the analysis of its fragment ions. A primary and highly characteristic fragmentation pathway for indole-2-carboxylic acids is the decarboxylation, leading to the loss of CO₂ (44 Da). This would result in a prominent fragment ion corresponding to the 6-bromo-4-chloro-1H-indole anion. Further fragmentation of this ion could involve the loss of HBr or HCl, providing additional structural confirmation.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted Exact Mass (m/z) Description
[M] 272.9246 Molecular Ion (for ⁷⁹Br and ³⁵Cl)
[M-H]⁻ 271.9168 Deprotonated Molecule (for ⁷⁹Br and ³⁵Cl)
[M-H-CO₂]⁻ 227.9219 Fragment ion after loss of CO₂

Note: The exact masses are calculated for the most abundant isotopes and will be accompanied by a characteristic isotopic pattern.

Single Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure, Tautomerism, and Crystal Packing Analysis

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide definitive information on its molecular structure, including bond lengths, bond angles, and torsional angles.

The analysis would confirm the planarity of the indole ring system and determine the orientation of the carboxylic acid group relative to the ring. It is expected that the carboxylic acid group will be nearly coplanar with the indole ring to maximize conjugation. This technique would also definitively establish the tautomeric form present in the solid state, which for indole-2-carboxylic acids is overwhelmingly the 1H-indole form.

Table 4: Expected Crystallographic Parameters and Interactions for this compound

Parameter / Interaction Expected Observation
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Primary Intermolecular Interaction O-H···O hydrogen bonds (Carboxylic acid dimers)
Secondary Intermolecular Interaction N-H···O hydrogen bonds
Other Interactions Halogen bonding, π-π stacking
Tautomeric Form 1H-Indole

Note: The actual crystallographic parameters can only be determined experimentally.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization of Chiral Derivatives

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is achiral, this section is relevant for the characterization of its chiral derivatives.

If a chiral center is introduced into the molecule, for instance, by derivatization at the indole nitrogen or the carboxylic acid group with a chiral moiety, the resulting enantiomers will exhibit mirror-image ECD spectra. The ECD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the stereocenters.

The indole chromophore has several electronic transitions in the UV region that can become ECD active upon introduction of a chiral center. Theoretical calculations of the ECD spectrum using time-dependent density functional theory (TD-DFT) can be used in conjunction with experimental data to assign the absolute configuration of a chiral derivative. The comparison of the experimental ECD spectrum with the calculated spectrum for a specific enantiomer allows for a non-ambiguous determination of its stereochemistry. This is particularly valuable in pharmaceutical and medicinal chemistry where the biological activity of a compound is often enantiomer-dependent.

Theoretical and Computational Chemistry Studies of 6 Bromo 4 Chloro 1h Indole 2 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 6-bromo-4-chloro-1H-indole-2-carboxylic acid. DFT methods, such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p), are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

This optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For this compound, calculations would likely show that the indole (B1671886) ring system is nearly planar, with the carboxylic acid group also tending towards planarity to maximize electronic conjugation.

Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. By analyzing these vibrations, a theoretical infrared (IR) and Raman spectrum can be generated, which is invaluable for interpreting experimental spectroscopic data.

ParameterPredicted ValueDescription
C=O Bond Length~1.22 ÅTypical double bond length for a carboxylic acid carbonyl group.
C-O Bond Length~1.35 ÅTypical single bond length for a carboxylic acid hydroxyl group.
C-Cl Bond Length~1.74 ÅStandard length for a chlorine atom attached to an aromatic ring.
C-Br Bond Length~1.90 ÅStandard length for a bromine atom attached to an aromatic ring.
O-H Bond Length~0.97 ÅTypical length of the hydroxyl proton bond in a carboxylic acid.
N-H Bond Length~1.01 ÅStandard length for the N-H bond in an indole ring.

Note: The values in this table are representative and based on typical DFT calculations for similar molecular structures.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods are highly effective in predicting spectroscopic parameters that are essential for chemical characterization. Building on the vibrational analysis from DFT calculations, a detailed theoretical IR spectrum can be predicted. Specific vibrational modes are assigned to calculated frequencies, allowing for a direct comparison with experimental spectra. For instance, the characteristic stretching frequency of the carboxylic acid O-H group is expected to appear as a broad band, while the C=O stretch will be a sharp, intense peak.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra, predicting the resonance frequency for each unique nucleus in the molecule. These predictions are crucial for assigning peaks in experimental NMR data and confirming the molecular structure.

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)3200 - 3500 (Broad)Stretching of the hydroxyl bond, often broadened by hydrogen bonding.
N-H Stretch (Indole)~3400Stretching of the indole nitrogen-hydrogen bond.
C-H Stretch (Aromatic)3000 - 3100Stretching of C-H bonds on the indole ring.
C=O Stretch (Carboxylic Acid)1700 - 1750Carbonyl double bond stretching, typically a strong, sharp peak. d-nb.info
C=C Stretch (Aromatic)1450 - 1600Stretching vibrations within the indole ring system.
C-Br Stretch500 - 600Stretching of the carbon-bromine bond.
C-Cl Stretch600 - 800Stretching of the carbon-chlorine bond.

Note: These are typical frequency ranges and can be influenced by the specific molecular environment and intermolecular interactions.

Analysis of Molecular Electrostatic Potential Surfaces and Frontier Molecular Orbitals

The reactivity and interaction sites of a molecule are governed by its electronic landscape. A Molecular Electrostatic Potential (MEP) surface is a valuable tool that maps the charge distribution onto the molecule's electron density surface. For this compound, the MEP surface would show regions of negative potential (typically colored red or yellow) localized around the electronegative oxygen atoms of the carboxylic acid group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the N-H and O-H groups, highlighting them as sites for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.orgyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

ParameterPredicted Value (Illustrative)Significance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-2.0 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.5 eVEnergy difference indicating chemical reactivity and kinetic stability.

Note: These energy values are for illustrative purposes to demonstrate typical results from FMO analysis.

Conformational Analysis and Tautomeric Preference Studies

The biological and chemical activity of a molecule can be highly dependent on its three-dimensional shape or conformation. For this compound, conformational analysis would primarily investigate the rotation around the single bond connecting the carboxylic acid group to the indole ring. Computational studies can map the potential energy surface as this bond is rotated, identifying the lowest energy (most stable) conformation. This is typically the one where the carboxylic acid group is coplanar with the indole ring, allowing for maximum electronic delocalization.

Tautomerism, the interconversion of structural isomers, is another important consideration. While the indole ring itself is generally stable in its N-H form, related compounds like hydroxyindoles can exhibit tautomerism. rsc.org For this compound, theoretical calculations can be used to compare the relative energies of different potential tautomers to confirm that the depicted structure is indeed the most stable form under normal conditions.

Molecular Docking and Dynamics Simulations for Hypothetical Binding Mode Prediction with Biological Targets (without direct biological interpretation)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). d-nb.info This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.govtandfonline.com For this compound, a hypothetical docking study could be performed against a protein kinase, a common target for indole-based molecules. d-nb.info The simulation would place the molecule into the protein's active site in various conformations and score them based on a calculated binding energy. The results would detail the specific noncovalent interactions, such as hydrogen bonds with amino acid residues like Aspartate or π-alkyl interactions with residues like Leucine and Valine, that stabilize the predicted binding pose. d-nb.info

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.govtandfonline.comtandfonline.com An MD simulation models the movement of atoms and molecules, providing insights into how the ligand and protein adjust their conformations to optimize their interactions. This technique helps validate the docking pose and provides a more dynamic picture of the binding event.

ParameterHypothetical ResultDescription of Interaction
Target ProteinVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)A tyrosine kinase often targeted in cancer therapy.
Docking Score / Binding Energy-8.5 kcal/molA calculated estimate of the binding affinity; more negative values suggest stronger binding.
Hydrogen Bond InteractionsCarboxylic acid with Asp1046; Indole N-H with Glu885The ligand forms hydrogen bonds with key amino acid residues in the active site.
Hydrophobic InteractionsIndole ring with Leu889, Val848, Ala866Nonpolar parts of the ligand interact with hydrophobic pockets of the protein.
Halogen Bond InteractionsC-Br with backbone carbonyl of Cys919The bromine atom forms a potential halogen bond with an electron-rich part of the protein.

Note: This table presents a hypothetical docking scenario based on studies of similar indole-2-carboxylic acid derivatives to illustrate the type of data generated. d-nb.info

Generation of Molecular Descriptors for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity using mathematical models. tandfonline.com To build these models, the chemical structure must be converted into a set of numerical values known as molecular descriptors. These descriptors quantify various physicochemical properties of the molecule.

For this compound, numerous descriptors can be calculated from its 2D or 3D structure. These include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). This data can then be used in statistical modeling to predict the activity of new, unsynthesized compounds. Data for the closely related N-methyl analog provides a reliable estimate for many of these descriptors. nih.gov

DescriptorCalculated Value (for N-H analog)Description
Molecular FormulaC₉H₅BrClNO₂The elemental composition of the molecule.
Molecular Weight274.50 g/mol The mass of one mole of the compound.
XLogP3~3.0A measure of the molecule's lipophilicity (oil/water partition coefficient).
Hydrogen Bond Donor Count2The number of N-H and O-H groups.
Hydrogen Bond Acceptor Count2The number of nitrogen and oxygen atoms capable of accepting a hydrogen bond.
Rotatable Bond Count1The number of bonds that allow free rotation, indicating conformational flexibility.
Polar Surface Area (PSA)~66 ŲThe surface area of polar atoms; relates to membrane permeability.

Note: Values are for the target compound, with some descriptors estimated from its close N-methyl analog. nih.gov

Investigations into Biological Activity Profiles in Vitro and in Silico

Exploration of Enzyme Inhibition Potency in Select Biological Systems

A thorough review of scientific databases indicates a lack of specific studies investigating the enzyme inhibition potency of 6-bromo-4-chloro-1H-indole-2-carboxylic acid.

In Vitro Glycosidase Enzyme Inhibition Studies

There is no specific information available in the public domain regarding the in vitro evaluation of this compound as a glycosidase enzyme inhibitor.

In Vitro Viral Enzyme (e.g., Integrase) Inhibition Studies

While research has been conducted on indole-2-carboxylic acid derivatives as potential inhibitors of viral enzymes like HIV-1 integrase, no studies have been found that specifically report the activity of this compound. For instance, 6-bromoindole-2-carboxylic acid has been utilized as a starting material for the synthesis of more complex derivatives that were then tested for HIV-1 integrase inhibition. nih.gov However, the inhibitory activity of the parent compound, this compound, has not been characterized.

In Vitro Bacterial Enzyme (e.g., Cystathionine (B15957) γ-lyase) Inhibition Studies

The 6-bromoindole (B116670) scaffold is a key component in a class of inhibitors targeting bacterial cystathionine γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in bacteria. nih.govresearchgate.net These inhibitors, however, are typically more complex derivatives and not the simple this compound. nih.govresearchgate.net The specific inhibitory effects of this compound on bCSE or other bacterial enzymes have not been reported.

Assessment of Receptor Agonism or Antagonism in Model Systems (e.g., GPR17)

The G protein-coupled receptor 17 (GPR17) has been a target for indole-based compounds. Notably, a structurally related compound, 3-(2-carboxyethyl)-4-fluoro-6-bromo-1H-indole-2-carboxylic acid, has been identified as a potent agonist of GPR17. nih.govacs.org This finding suggests that the 4- and 6-positions of the indole (B1671886) ring are important for interaction with this receptor. However, there are no specific studies available that have assessed the agonistic or antagonistic activity of this compound at GPR17 or any other receptor system.

Evaluation of Antimicrobial Activity Mechanisms Against Select Pathogens (In Vitro)

Derivatives of 6-bromoindole have been investigated for their antimicrobial properties. For example, 6-bromoindolglyoxylamide derivatives have demonstrated antibacterial and antifungal activity. nih.gov Additionally, a 6-bromo-1H-indole-2-carboxamide derivative showed a significant increase in activity against Mycobacterium tuberculosis compared to its unsubstituted counterpart. nih.gov Despite these findings on related compounds, there is no available data on the in vitro antimicrobial activity or the mechanism of action for this compound against any specific pathogens.

Examination of Antiviral Activity Mechanisms Against Select Viruses (In Vitro)

The antiviral potential of indole derivatives has been an area of interest. For example, a complex derivative of 6-bromo-5-methoxy-indole-3-carboxylic acid was found to exhibit in vitro antiviral activity against SARS-CoV-2. nih.gov This highlights the potential for halogenated indoles in antiviral research. Nevertheless, there are no specific studies that have examined the in vitro antiviral activity or the mechanistic pathways of this compound against any viruses.

Characterization of Antioxidant Mechanisms (In Vitro)

There is no publicly available scientific literature detailing the in vitro antioxidant mechanisms of this compound. Standard antioxidant assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, or the oxygen radical absorbance capacity (ORAC) assay, have not been reported for this compound. Consequently, its potential to neutralize free radicals or chelate pro-oxidant metals has not been experimentally determined.

Studies on Cellular Pathway Modulation in Isolated Cell Lines (e.g., gene expression, protein phosphorylation)

Investigations into how this compound may modulate cellular pathways in isolated cell lines have not been published. There are no available studies on its effects on gene expression, as would be determined by techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis. Similarly, there is no data on its impact on protein phosphorylation, a key mechanism of signal transduction, which would typically be assessed through methods such as Western blotting or mass spectrometry-based phosphoproteomics.

Detailed Mechanistic Studies of Bioactivity at the Molecular Level (In Vitro Biochemical Assays)

There is a lack of published research on the detailed mechanistic studies of the bioactivity of this compound at the molecular level. In vitro biochemical assays are crucial for identifying specific molecular targets, such as enzymes or receptors, and for quantifying the compound's inhibitory or activating effects. However, no such data, including enzyme inhibition assays or receptor binding studies, are available in the public domain for this specific indole derivative.

Structure Activity Relationship Sar Studies of 6 Bromo 4 Chloro 1h Indole 2 Carboxylic Acid Derivatives

Systematic Analysis of the Influence of Halogen Position and Nature on Biological Activities

Research on various indole (B1671886) derivatives has consistently highlighted the importance of halogenation. For instance, in the development of HIV-1 integrase strand transfer inhibitors (INSTIs), halogenated phenyl groups are a common feature in potent compounds. nih.gov Studies on indole-2-carboxylic acid derivatives have shown that the introduction of a halogenated benzene (B151609) ring at the C6 position can lead to effective binding with viral DNA through π-π stacking interactions. nih.govrsc.org This suggests that the 6-bromo substituent in the parent compound is a favorable feature for certain biological activities.

The nature of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) also plays a pivotal role. In some series of compounds, an increase in halogen size from chlorine to iodine has been correlated with a significant increase in affinity for the target, suggesting that larger, more polarizable halogens can form stronger halogen bonds with protein backbone carbonyl oxygens. acs.org This can result in affinity increases of up to two orders of magnitude. acs.org Conversely, in other contexts, the size of the halogen may be the primary determinant of potency, rather than its electronic effects. nih.gov

The following table summarizes the influence of halogen substitutions on the biological activity of indole derivatives, providing a basis for understanding the potential of the 6-bromo-4-chloro substitution pattern.

Substitution Pattern Biological Activity Profile Key Observations
C6-Halogenated Benzene Ring Enhanced HIV-1 integrase inhibitionFacilitates π-π stacking interactions with viral DNA. nih.govrsc.org
Varying Halogens (Cl, Br, I) Increased affinity for target proteinsLarger halogens can form stronger halogen bonds, leading to significant increases in affinity. acs.org
Ortho- and Para-dichlorination of Benzamide Residue Maximum inhibitory effect on superoxide (B77818) anionSpecific positioning of halogens is crucial for antioxidant activity. tandfonline.com
General Halogenation Generally more active than non-halogenated counterpartsHalogenation is a common strategy to improve the biological activity of indole derivatives. tandfonline.com

Elucidation of the Role of the Carboxylic Acid Group in Molecular Recognition and Biological Interactions

The carboxylic acid group at the C2 position of the indole ring is a key pharmacophoric feature, playing a crucial role in molecular recognition and biological interactions. This functional group can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can participate in important ionic interactions.

In the context of HIV-1 integrase inhibition, the indole core and the C2 carboxyl group have been shown to chelate with two Mg²⁺ ions within the active site of the integrase enzyme. nih.govmdpi.com This chelating activity is fundamental to the inhibitory mechanism of this class of compounds. The ability of the carboxylic acid to form these coordination bonds highlights its indispensability for this specific biological target.

The table below illustrates the critical functions of the carboxylic acid group in the biological activity of indole derivatives.

Functional Role Mechanism of Action Significance in Biological Activity
Metal Ion Chelation The carboxyl group coordinates with metal ions (e.g., Mg²⁺) in the active site of enzymes like HIV-1 integrase. nih.govmdpi.comEssential for the inhibition of metalloenzymes.
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor with amino acid residues in target proteins. ijacskros.comCrucial for anchoring the molecule in the binding pocket and ensuring high affinity.
Ionic Interactions In its carboxylate form, it can form salt bridges with positively charged residues. researchgate.netContributes to strong and specific binding to the target.
Conformational Rigidity The planarity of the group can influence the overall molecular conformation. nih.govAffects the precise fit of the molecule into the active site.

Impact of Substitutions at the Indole Nitrogen on Activity Profiles and Selectivity

Modification of the indole nitrogen (N1 position) provides another avenue to modulate the pharmacological properties of 6-bromo-4-chloro-1H-indole-2-carboxylic acid derivatives. Substituents at this position can influence the molecule's lipophilicity, metabolic stability, and interaction with specific subpockets of a binding site.

In the context of NF-κB inhibition, a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives were synthesized, where substitutions on the indole nitrogen were explored to evaluate their structure-activity relationship. nih.govresearchgate.net These studies underscore the importance of the N1-substituent in fine-tuning the biological activity and selectivity of indole derivatives.

The following table summarizes the observed effects of substitutions at the indole nitrogen.

N1-Substituent Observed Effect on Biological Activity Implication for Drug Design
Para-fluoro benzyl (B1604629) group Positive effect on superoxide anion scavenging in some derivatives. tandfonline.comCan enhance antioxidant properties, but the effect is dependent on the rest of the molecular structure.
Various substituents (in indoline (B122111) derivatives) Modulated NF-κB inhibitory activity. nih.govresearchgate.netN-substitution is a viable strategy for optimizing activity against specific targets.
General N-substitution Can alter lipophilicity and metabolic stability.Provides a handle to improve the pharmacokinetic profile of the lead compound.

Development of Quantitative and Qualitative Structure-Activity Relationship Models from Synthesized Analogues

To better understand and predict the biological activities of this compound derivatives, quantitative and qualitative structure-activity relationship (QSAR) models can be developed. These models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities.

QSAR studies have been successfully applied to various classes of indole derivatives. For example, a QSAR study on indole-2-carboxamides as CB1 receptor antagonists revealed that the charge at specific atoms within the indole scaffold can be either favorable or unfavorable for activity. ijpar.com Such models can guide the design of new analogues with improved potency by identifying key electronic and steric features. ijpar.com

For substituted indole-2-carboxylates acting as glycine (B1666218) binding site antagonists, QSAR analysis has suggested that the biological activity decreases with increased lipophilicity and steric bulk of substituents on a side chain, while it increases with the electron-donating resonance effect of groups at the para position of a terminal phenyl ring. nih.gov These findings help in refining the pharmacophore model for the target receptor. nih.gov

The development of 3D-QSAR models, often in conjunction with molecular docking, can provide even more detailed insights into the ligand-receptor interactions. nih.gov These models can help visualize the favorable and unfavorable interaction regions within the binding site, thereby guiding the rational design of more potent and selective inhibitors.

The table below outlines the types of QSAR models and their applications in the study of indole derivatives.

QSAR Model Type Key Descriptors/Parameters Application in Drug Design
2D-QSAR (e.g., MLR) Electronic properties (e.g., atomic charges), Steric parameters, Lipophilicity (e.g., logP). ijpar.comnih.govPredicts the activity of new analogues and identifies key physicochemical properties for optimization.
3D-QSAR (e.g., CoMFA, CoMSIA) Steric and electrostatic fields around the molecules. nih.govProvides a 3D map of favorable and unfavorable interaction zones in the receptor binding site, guiding rational drug design.
Molecular Docking and 3D-QSAR Binding poses and interaction energies. nih.govElucidates the binding modes of inhibitors and provides a structural basis for the observed SAR.

Prospective Applications and Future Research Directions

Utility as a Versatile Building Block in the Synthesis of Complex Natural Products and Synthetic Architectures

The indole-2-carboxylic acid moiety is a prevalent structural motif in numerous biologically active natural products and complex organic molecules. The presence of both bromine and chlorine atoms on the indole (B1671886) ring of 6-bromo-4-chloro-1H-indole-2-carboxylic acid significantly enhances its utility as a versatile building block in organic synthesis. These halogen substituents serve as reactive handles that can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the construction of intricate molecular architectures.

While direct examples of natural product synthesis originating from this specific di-halogenated indole are not yet widespread in published literature, the principle is well-established with analogous bromo-indoles. For instance, 6-bromoindole (B116670) derivatives have been instrumental in the synthesis of bacterial cystathionine (B15957) γ-lyase inhibitors, which have potential applications as antibiotic potentiators. nih.gov The dual halogenation in this compound offers the potential for sequential and site-selective modifications, providing a strategic advantage in the assembly of complex target molecules. This allows for a modular approach to synthesis, where different fragments can be introduced at the 4- and 6-positions to build libraries of compounds for biological screening.

Rational Design and Synthesis of Advanced Indole-Based Scaffolds for Diverse Applications

The rational design of novel therapeutic agents often relies on the use of privileged scaffolds that are known to interact with biological targets. Halogenated indole-2-carboxylic acids have demonstrated significant potential in this area, particularly in the development of inhibitors for various enzymes. The strategic placement of halogen atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins.

Research into related compounds has shown that the indole-2-carboxylic acid scaffold is a promising starting point for the development of HIV-1 integrase inhibitors. nih.govnih.govnih.gov The carboxyl group and the indole nitrogen can chelate with essential metal ions in the enzyme's active site, while modifications at other positions of the indole ring can enhance binding affinity and specificity. For example, derivatives of 6-bromoindole-2-carboxylic acid have been synthesized and evaluated for their potent antitubercular activity. These studies highlight the importance of the halogen substituent at the 6-position for biological efficacy. The additional chlorine atom at the 4-position in this compound provides another point for diversification, enabling the synthesis of advanced scaffolds with potentially improved pharmacological profiles.

Table 1: Bioactive Scaffolds Derived from Halogenated Indole-2-Carboxylic Acids

ScaffoldTargetTherapeutic Area
Indole-2-carboxamidesUndisclosedAntitubercular
Substituted Indole-2-carboxylic acidsHIV-1 IntegraseAntiviral
Bromo-indole derivativesBacterial Cystathionine γ-lyaseAntibiotic Potentiation

Potential in the Development of Molecular Probes for Biological System Interrogation

Molecular probes are essential tools for visualizing and understanding complex biological processes in living systems. The development of fluorescent probes, in particular, has revolutionized cell biology and drug discovery. The rigid, planar structure of the indole nucleus makes it an attractive core for the design of fluorophores.

While the intrinsic fluorescence of this compound has not been extensively characterized, its structure lends itself to the development of molecular probes. The carboxylic acid group can be readily functionalized to attach linkers or recognition motifs that target specific biomolecules or cellular compartments. The halogen atoms can be exploited to modulate the photophysical properties of the resulting probe or to serve as attachment points for quencher or FRET partner moieties. The principles of probe design often involve the use of aromatic systems, and the strategic introduction of halogens can influence fluorescence quantum yields and lifetimes. Further research is warranted to explore the potential of this compound as a platform for creating novel imaging agents for biological interrogation.

Emerging Research Areas and Unexplored Facets of Halogenated Indole-2-carboxylic Acids in Chemical Biology and Materials Science

The unique electronic properties conferred by the halogen atoms on the indole ring of this compound open up avenues for its application beyond medicinal chemistry. In the realm of chemical biology, this compound could be utilized to probe protein-ligand interactions through techniques such as X-ray crystallography, where the heavy bromine and chlorine atoms can aid in phase determination.

The field of materials science represents a largely unexplored territory for halogenated indole-2-carboxylic acids. The methyl ester of this compound is recognized for its potential in organic synthesis, which could be extended to the creation of novel organic materials. evitachem.com For instance, indole derivatives have been investigated for their potential use in organic electronics. chim.it The ability to precisely tune the electronic properties of the indole ring through halogenation could be advantageous in the design of new organic semiconductors or light-emitting materials. The self-assembly properties of carboxylic acids could also be exploited to create ordered supramolecular structures with interesting optical or electronic properties. Further investigations into the solid-state properties and polymerization potential of derivatives of this compound could unveil novel applications in this exciting and rapidly developing field.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for 6-bromo-4-chloro-1H-indole-2-carboxylic acid to improve yield and purity?

  • Methodological Guidance : Begin with indole-2-carboxylic acid derivatives as precursors (e.g., ethyl indole-2-carboxylate) and introduce halogen substituents via electrophilic substitution. Bromination and chlorination steps should be carefully controlled using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). Monitor reaction progress with HPLC to ensure intermediate purity . Post-synthesis, recrystallization from ethanol/water mixtures can enhance purity (>95% by HPLC) .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., bromine at position 6, chlorine at position 4) via 1^1H and 13^13C chemical shifts.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C9_9H5_5BrClNO2_2, expected [M+H]+^+ ~305.9) .
  • Melting Point Analysis : Compare observed mp (e.g., 256–259°C for indole-6-carboxylic acid analogs) with literature values to assess purity .

Q. How do bromine and chlorine substituents influence the compound’s solubility and reactivity?

  • Functional Group Impact : Bromine enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine increases lipophilicity, affecting membrane permeability in biological assays. Solubility in polar solvents (e.g., DMSO) is typically low; ester derivatives (e.g., methyl or ethyl esters) may improve solubility for in vitro studies .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity studies involving this compound?

  • Troubleshooting Approach :

  • Dose-Response Curves : Ensure consistent compound purity across batches (>98% by HPLC) to eliminate impurities as confounding factors .
  • Structural Analogs : Compare activity with halogen-substituted analogs (e.g., 6-chloro-4-bromo derivatives) to isolate electronic vs. steric effects .
  • Target Validation : Use CRISPR/Cas9 knockouts or competitive binding assays to confirm specificity for suspected targets (e.g., enzymes or receptors) .

Q. How can computational modeling predict the binding modes of this compound with biological targets?

  • Methodology :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with active sites (e.g., kinase domains). Prioritize halogen-bonding motifs between bromine/chlorine and backbone carbonyls .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical binding residues .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Protocol :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 25°C and 40°C for 14 days. Monitor degradation via LC-MS and identify breakdown products (e.g., decarboxylation or dehalogenation) .
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines to assess decomposition under UV/visible light .

Q. How can researchers leverage structural analogs to enhance the compound’s therapeutic potential?

  • Comparative Framework :

  • Halogen Substitution : Replace bromine with iodine for improved radiolabeling in imaging studies .
  • Ester Prodrugs : Synthesize methyl or tert-butyl esters to enhance bioavailability, with hydrolysis studies in plasma to evaluate conversion rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.